molecular formula C10H14N2 B11921998 N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No.: B11921998
M. Wt: 162.23 g/mol
InChI Key: DIHABIJGJRTAET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the N-alkylation of tetrahydroisoquinoline with methylamine under controlled conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the hydrogenation of isoquinoline followed by N-methylation using methyl iodide or methyl sulfate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitrone derivatives.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-11-10-4-2-3-8-5-6-12-7-9(8)10/h5-7,10-11H,2-4H2,1H3

InChI Key

DIHABIJGJRTAET-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=NC=C2

Origin of Product

United States

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